(1R,3S,4S)-N-methyl-2-azabicyclo[2.2.1]heptane-3-carboxamide hydrochloride
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Overview
Description
(1R,3S,4S)-N-methyl-2-azabicyclo[221]heptane-3-carboxamide hydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-N-methyl-2-azabicyclo[2.2.1]heptane-3-carboxamide hydrochloride typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
Formation of the bicyclic core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Functionalization: Introduction of the carboxamide group and methylation of the nitrogen atom are key steps. These reactions may require specific reagents and conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes:
Scale-up of laboratory procedures: Adapting small-scale synthetic methods to industrial-scale production.
Optimization of reaction conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4S)-N-methyl-2-azabicyclo[2.2.1]heptane-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,3S,4S)-N-methyl-2-azabicyclo[2.2.1]heptane-3-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential
Properties
CAS No. |
2694057-19-5 |
---|---|
Molecular Formula |
C8H15ClN2O |
Molecular Weight |
190.7 |
Purity |
95 |
Origin of Product |
United States |
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